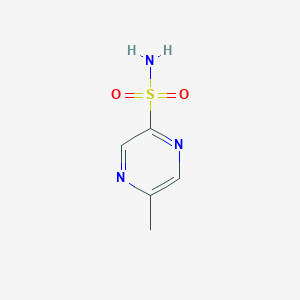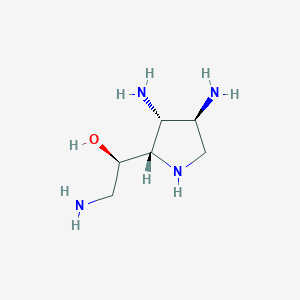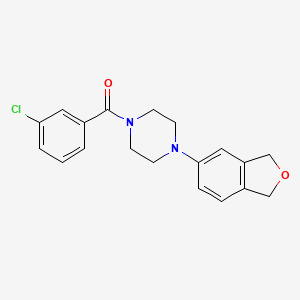![molecular formula C8H8N2OS B15203920 7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
7-(Methylthio)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methylthio)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methylthio group at the 7th position and an amino group at the 2nd position of the benzoxazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)benzo[d]oxazol-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminothiophenol and methyl isothiocyanate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Cyclization: The reaction mixture is heated to reflux, leading to the formation of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the microwave-assisted synthesis, which offers rapid and high-yielding reactions. This method involves the use of microwave irradiation to accelerate the cyclization process, reducing reaction times and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(Methylthio)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 2nd position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
7-(Methylthio)benzo[d]oxazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 7-(Methylthio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Lacks the methylthio group, resulting in different chemical and biological properties.
7-Methylbenzo[d]oxazol-2-amine: Lacks the thio group, leading to variations in reactivity and biological activity.
7-(Methylthio)benzo[d]thiazol-2-amine: Contains a sulfur atom in the ring, which can alter its chemical behavior and biological effects.
Uniqueness
7-(Methylthio)benzo[d]oxazol-2-amine is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
7-methylsulfanyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H2,9,10) |
InChI Key |
FVUIDERZLNBFNB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1OC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


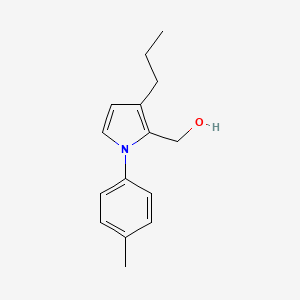
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
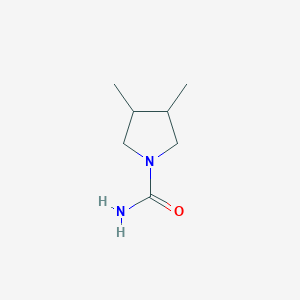
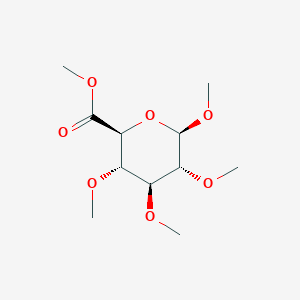
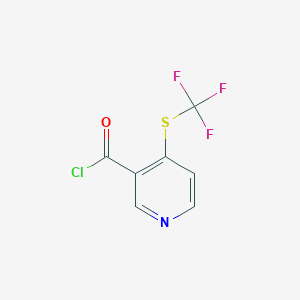


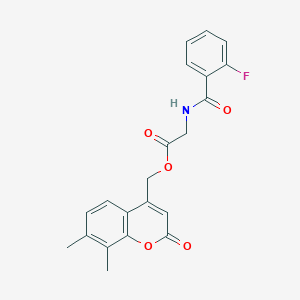

![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
